molecular formula C21H16ClIN2O3 B10969009 N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide

N-{5-chloro-2-methoxy-4-[(phenylcarbonyl)amino]phenyl}-2-iodobenzamide

Cat. No.: B10969009
M. Wt: 506.7 g/mol
InChI Key: HSFSXSDKNHHEHF-UHFFFAOYSA-N
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Description

N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes benzoylamino, chloro, methoxy, and iodo functional groups attached to a benzamide core. Its molecular formula is C20H15ClIN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE typically involves multi-step organic reactions. One common method starts with the benzoylation of aniline derivatives using benzoyl chloride in the presence of a base like pyridine . The intermediate product is then subjected to chlorination and methoxylation reactions to introduce the chloro and methoxy groups, respectively. Finally, iodination is carried out using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvent-free conditions and microwave irradiation to enhance reaction rates and selectivity . The process may also involve the use of solid supports and catalysts to facilitate the reactions and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine

In medicine, N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, while the chloro and iodo groups can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(BENZOYLAMINO)-5-CHLORO-2-METHOXYPHENYL]-2-IODOBENZAMIDE is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and biological activity. The combination of benzoylamino, chloro, methoxy, and iodo groups makes it a versatile compound with diverse applications in various fields .

Properties

Molecular Formula

C21H16ClIN2O3

Molecular Weight

506.7 g/mol

IUPAC Name

N-(4-benzamido-5-chloro-2-methoxyphenyl)-2-iodobenzamide

InChI

InChI=1S/C21H16ClIN2O3/c1-28-19-12-17(24-20(26)13-7-3-2-4-8-13)15(22)11-18(19)25-21(27)14-9-5-6-10-16(14)23/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

HSFSXSDKNHHEHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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